[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazine core structure, which is characterized by a fused benzene and oxazine ring. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor.
The compound is classified under several categories:
The synthesis of [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as temperature control, solvent choice, and catalyst use to optimize yields and purity. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is common to ensure completion.
The molecular formula for [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid is . The structural representation includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid has been studied for its potential as an enzyme inhibitor. The proposed mechanism involves:
Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential therapeutic applications in treating autoimmune diseases .
The physical properties of [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid include:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem and ChemicalBook .
The primary applications of [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid are in medicinal chemistry and pharmaceutical development:
This compound represents a significant area of interest for researchers aiming to develop new treatments for various medical conditions related to enzyme dysregulation.
The synthesis of [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid requires a convergent strategy integrating three key components: the benzoxazine core, the piperidine carboxamide, and the acetic acid side chain. Two primary pathways exist:
The choice depends on functional group compatibility and purification ease. The linear approach often benefits from commercial anthranilic acid precursors, while the late-stage amidation offers flexibility in piperidine analog synthesis.
The 1,4-benzoxazin-4-one core is typically synthesized from anthranilic acid derivatives. Key methods include:
Table 1: Cyclization Methods for Benzoxazin-4-one Core Synthesis
Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|
Cu-Catalyzed α-Keto Acid | CuCl, DIPEA, Mild Temp, Solvent (e.g., DMF) | Direct C2 substituent introduction, Moderate conditions | Lower yields with electron-deficient anthranilics | 50-87% [2] |
Orthoester Condensation | Trialkyl orthoester, Acid cat. (e.g., p-TsOH), Δ or MW | Broad substrate scope, Scalable | Potential dihydro intermediate, EWGs hinder dehydration | 60-90% [2] |
Aroyl Chloride (Classical) | Aroyl chloride, Excess Pyridine | Well-established, Simple setup | Excess base, Salt waste, Limited to 2-aryl subs. | 65-85% [2] |
For the target compound, anthranilic acid precursors bearing a carboxylic acid or protected carboxylic acid at the 5-position (relative to the amino group) are essential starting materials for the C6-carboxamide.
Installing the piperidine carboxamide at the C6 position typically occurs after core formation:
The aminocarbonylation route (Method 1) is often preferred for its directness, avoiding isolation of the potentially unstable carboxylic acid intermediate. Method 2 offers versatility if diverse amides are targeted.
The acetic acid moiety is attached to the benzoxazinone nitrogen (N4). Key strategies include:
The alkylation route (Method 1) is highly favored. Critical considerations are:
Optimization focuses on maximizing yield and purity at each stage:
Table 2: Key Optimization Parameters and Impact on Yield/Purity
Synthetic Step | Critical Optimization Parameters | Impact on Outcome | Recommended Optimal Conditions |
---|---|---|---|
Benzoxazinone Cyclization | Catalyst loading (Cu), Acid cat. amount, Temperature, Time (MW vs Δ) | Yield, Purity, Reaction Rate | Microwave, p-TsOH (0.2 eq.), Toluene, 100-120°C, 10-30 min [2] |
Piperidine Coupling (Carbonyl.) | Pd/ligand system, CO source conc., Temp., Pipl. eq., Solvent | Conversion, Byproduct formation (di-carbonyl) | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Mo(CO)₆ (1.2 eq.), Pipl. (2.0 eq.), Toluene, 90°C, 12h [2] [5] |
N-Alkylation | Base type/eq., Solvent, Temp., Bromoacetate eq., Addition order | N- vs O-alkylation, Ring opening, Degree of alkylation | Cs₂CO₃ (2.0 eq.), DMF, 0°C→RT→50°C, Ethyl bromoacetate (1.3 eq.) added last [6] |
Ester Hydrolysis | Base type (LiOH vs NaOH), Equivalents, Solvent mix, Temp., Time | Over-hydrolysis (amide cleavage), Decomposition | LiOH (2.0 eq.), THF/MeOH/H₂O (3:1:1), 0°C → RT, 2h [5] [6] |
Final Purification | Crystallization solvent ratio, Cooling rate, Washing solvents | Purity, Crystalline form, Residual solvents | Recrystallization from EtOH/H₂O (4:1), slow cooling, wash with cold H₂O [4] [5] |
Overall yield for the multi-step sequence typically ranges from 15-35%, heavily dependent on optimization at each stage, particularly the cyclization and N-alkylation steps. Process mass intensity (PMI) can be reduced by telescoping steps (e.g., avoiding isolation of intermediates like the ester before hydrolysis) and solvent recycling.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1